Cas no 1805241-37-5 (3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-4-iodopyridine)

3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-4-iodopyridine 化学的及び物理的性質
名前と識別子
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- 3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-4-iodopyridine
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- インチ: 1S/C7H4Br2F2IN/c8-2-5-6(9)3(12)1-4(13-5)7(10)11/h1,7H,2H2
- InChIKey: FVESUDFUVZEWMJ-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C(F)F)N=C(CBr)C=1Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 12.9
3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-4-iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029058801-1g |
3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-4-iodopyridine |
1805241-37-5 | 97% | 1g |
$1,504.90 | 2022-04-01 |
3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-4-iodopyridine 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-4-iodopyridineに関する追加情報
Research Brief on 3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-4-iodopyridine (CAS: 1805241-37-5): Recent Advances and Applications
3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-4-iodopyridine (CAS: 1805241-37-5) is a highly functionalized pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound serves as a versatile building block for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its potential in the design of kinase inhibitors, antiviral agents, and other biologically active compounds. The presence of multiple halogen substituents and a difluoromethyl group on the pyridine ring enhances its reactivity and enables diverse chemical transformations, making it a valuable intermediate in drug discovery.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the use of 3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-4-iodopyridine as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized a palladium-catalyzed cross-coupling reaction to introduce various aryl and heteroaryl groups at the 4-position of the pyridine ring. The resulting compounds exhibited potent inhibitory activity against BTK, with IC50 values in the low nanomolar range. This study underscores the utility of this compound in the development of targeted therapies for autoimmune diseases and B-cell malignancies.
In another study, researchers investigated the role of 3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-4-iodopyridine in the synthesis of fluorinated analogs of known antiviral drugs. The difluoromethyl group was found to significantly enhance the metabolic stability and bioavailability of the resulting compounds. This work, published in Bioorganic & Medicinal Chemistry Letters (2024), demonstrated that fluorinated derivatives synthesized from this intermediate exhibited improved antiviral activity against RNA viruses, including SARS-CoV-2 and influenza.
Recent advancements in synthetic methodologies have also expanded the applications of 3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-4-iodopyridine. A 2024 report in Organic Letters described a novel copper-catalyzed amination reaction that allows for the efficient introduction of nitrogen-containing functional groups at the 2-position of the pyridine ring. This method provides access to a wide range of aminopyridine derivatives, which are valuable scaffolds in drug discovery. The study reported excellent yields and broad substrate scope, highlighting the synthetic versatility of this compound.
From a structural perspective, the unique combination of halogen atoms and the difluoromethyl group in 3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-4-iodopyridine offers distinct electronic and steric properties that can be exploited in molecular design. Computational studies have shown that the difluoromethyl group can influence the conformation of adjacent functional groups and modulate the compound's binding affinity to biological targets. These insights, published in a 2023 issue of The Journal of Physical Chemistry B, provide a theoretical foundation for the rational design of new derivatives with optimized pharmacological properties.
In conclusion, 3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-4-iodopyridine (CAS: 1805241-37-5) continues to be a valuable tool in medicinal chemistry and drug discovery. Recent studies have demonstrated its utility in the synthesis of kinase inhibitors, antiviral agents, and other biologically active compounds. The development of new synthetic methodologies and a deeper understanding of its structural properties will likely expand its applications in the coming years. Researchers in the field should monitor ongoing developments related to this compound, as it holds significant promise for the design of next-generation therapeutics.
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